molecular formula C12H25N3O2 B11969471 2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine CAS No. 199990-78-8

2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine

Cat. No.: B11969471
CAS No.: 199990-78-8
M. Wt: 243.35 g/mol
InChI Key: XVTKRKLQANBQQO-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine typically involves multiple steps, including the formation of piperazine and piperidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and piperidine rings allow it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)-2-piperazinone
  • Icaridin (hydroxyethyl isobutyl piperidine carboxylate)
  • HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid)

Uniqueness

2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine is unique due to its dual piperazine and piperidine rings, which provide a versatile framework for various chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

199990-78-8

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-3-ol

InChI

InChI=1S/C12H25N3O2/c16-9-8-14-4-6-15(7-5-14)10-11-12(17)2-1-3-13-11/h11-13,16-17H,1-10H2

InChI Key

XVTKRKLQANBQQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CN2CCN(CC2)CCO)O

Origin of Product

United States

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